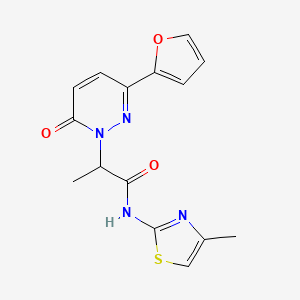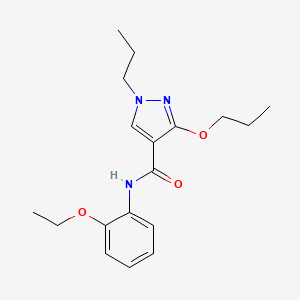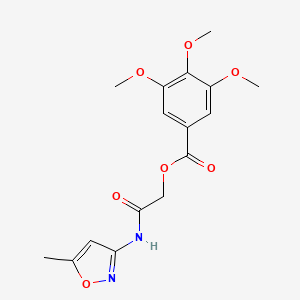![molecular formula C14H21N3O3S B2797595 [(1-Benzoylpiperidin-4-YL)sulfamoyl]dimethylamine CAS No. 1795722-38-1](/img/structure/B2797595.png)
[(1-Benzoylpiperidin-4-YL)sulfamoyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Benzoylpiperidin-4-YL)sulfamoyl]dimethylamine is a synthetic organic compound belonging to the piperidine class. Piperidines are six-membered heterocyclic amines that are widely used in pharmaceuticals and organic synthesis due to their versatile chemical properties . This compound is characterized by the presence of a benzoyl group and a dimethylsulfamoylamino group attached to the piperidine ring, making it a unique and valuable chemical entity.
Preparation Methods
The synthesis of [(1-Benzoylpiperidin-4-YL)sulfamoyl]dimethylamine involves several steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine over a molybdenum disulfide catalyst . The benzoyl group can be introduced through acylation reactions, while the dimethylsulfamoylamino group is typically added via sulfonamide formation reactions . Industrial production methods often involve continuous flow reactions and microwave-assisted synthesis to enhance yield and efficiency .
Chemical Reactions Analysis
[(1-Benzoylpiperidin-4-YL)sulfamoyl]dimethylamine undergoes various chemical reactions, including:
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(1-Benzoylpiperidin-4-YL)sulfamoyl]dimethylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(1-Benzoylpiperidin-4-YL)sulfamoyl]dimethylamine involves its interaction with specific molecular targets and pathways. The benzoyl group and the dimethylsulfamoylamino group contribute to its binding affinity and specificity towards certain enzymes and receptors . These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
[(1-Benzoylpiperidin-4-YL)sulfamoyl]dimethylamine can be compared with other piperidine derivatives, such as:
1-Benzoyl-4-piperidone: Similar in structure but lacks the dimethylsulfamoylamino group.
1-Benzyl-4-piperidine carbinols: Differ in the presence of a benzyl group instead of a benzoyl group.
Piperidin-4-ol derivatives: These compounds have a hydroxyl group at the piperidine ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzoyl-4-(dimethylsulfamoylamino)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-16(2)21(19,20)15-13-8-10-17(11-9-13)14(18)12-6-4-3-5-7-12/h3-7,13,15H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEGVWHJZUQZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B2797513.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2797514.png)

![1-(2-Chlorophenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2797519.png)
![Ethyl 2-methyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxypropanoate](/img/structure/B2797523.png)

![3-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2797527.png)

![3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2797529.png)
![3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2797531.png)
![2-[(naphthalen-1-yl)methyl]-1-(2,4,6-trimethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2797532.png)
![N-(2,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2797533.png)

![1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B2797535.png)
